2-Propylanthracene-9,10-dione
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Overview
Description
2-Propylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their aromatic structure, consisting of three fused benzene rings with two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylanthracene-9,10-dione typically involves the Friedel-Crafts acylation reaction. This method uses phthalic anhydride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form anthraquinone. The propyl group can be introduced via alkylation using propyl halides under similar catalytic conditions .
Industrial Production Methods
Industrial production of anthraquinones, including this compound, often involves the oxidation of anthracene derived from coal tar. This process uses oxidizing agents like chromium (VI) oxide. The Friedel-Crafts reaction is also employed on an industrial scale due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Propylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and halogenated derivatives .
Scientific Research Applications
2-Propylanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of organic semiconductors and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Propylanthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. These properties make it a potential candidate for photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: The parent compound without the propyl group.
9,10-Diphenylanthracene: Substituted with phenyl groups at the 9 and 10 positions.
2,6-Dibromo-9,10-dicyanoanthracene: Substituted with bromine and cyano groups
Uniqueness
2-Propylanthracene-9,10-dione is unique due to the presence of the propyl group, which enhances its solubility and alters its electronic properties.
Properties
CAS No. |
63690-55-1 |
---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-propylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O2/c1-2-5-11-8-9-14-15(10-11)17(19)13-7-4-3-6-12(13)16(14)18/h3-4,6-10H,2,5H2,1H3 |
InChI Key |
ZPQUFYIADDJOEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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